molecular formula C21H22N2S B3007530 1,3-Dibenzyl-2-(2-thienyl)imidazolidine CAS No. 311788-17-7

1,3-Dibenzyl-2-(2-thienyl)imidazolidine

Cat. No.: B3007530
CAS No.: 311788-17-7
M. Wt: 334.48
InChI Key: DDJYEIZZRVNZCH-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-2-(2-thienyl)imidazolidine is an organic compound with the molecular formula C21H22N2S. It belongs to the class of imidazolidines, which are five-membered ring compounds containing two nitrogen atoms. This compound is characterized by the presence of two benzyl groups and a thienyl group attached to the imidazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibenzyl-2-(2-thienyl)imidazolidine typically involves the reaction of benzylamine with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the imidazolidine ring. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(2-thienyl)imidazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

1,3-Dibenzyl-2-(2-thienyl)imidazolidine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-2-(2-thienyl)imidazolidine as an Hsp90 inhibitor involves binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90. This binding inhibits the ATPase activity of Hsp90, leading to the destabilization and degradation of client oncoproteins. The compound’s molecular targets include various oncoproteins such as Her2, which are essential for the growth and survival of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibenzyl-2-(2-thienyl)imidazolidine is unique due to its specific combination of benzyl and thienyl groups, which confer distinct electronic and steric properties. These features contribute to its high binding affinity for Hsp90 and its potential as a therapeutic agent .

Properties

IUPAC Name

1,3-dibenzyl-2-thiophen-2-ylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2S/c1-3-8-18(9-4-1)16-22-13-14-23(17-19-10-5-2-6-11-19)21(22)20-12-7-15-24-20/h1-12,15,21H,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJYEIZZRVNZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=CC=CS3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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